methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Medicinal Chemistry Combinatorial Chemistry Library Synthesis

Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate (CAS 226259-30-9) is a heterocyclic building block belonging to the 1,4-benzothiazine class, with a molecular formula of C₁₀H₁₁NO₂S and a molecular weight of 209.26 g/mol. This scaffold is characterized by a fused bicyclic system comprising a benzene ring and a thiazine ring, with a methyl ester substituent at the 6-position of the benzothiazine core.

Molecular Formula C10H11NO2S
Molecular Weight 209.26
CAS No. 226259-30-9
Cat. No. B2926451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
CAS226259-30-9
Molecular FormulaC10H11NO2S
Molecular Weight209.26
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)SCCN2
InChIInChI=1S/C10H11NO2S/c1-13-10(12)7-2-3-9-8(6-7)11-4-5-14-9/h2-3,6,11H,4-5H2,1H3
InChIKeyJRZWODHWKQUXNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate (CAS 226259-30-9): Structural and Physicochemical Baseline for Scientific Procurement


Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate (CAS 226259-30-9) is a heterocyclic building block belonging to the 1,4-benzothiazine class, with a molecular formula of C₁₀H₁₁NO₂S and a molecular weight of 209.26 g/mol . This scaffold is characterized by a fused bicyclic system comprising a benzene ring and a thiazine ring, with a methyl ester substituent at the 6-position of the benzothiazine core. The compound exhibits a predicted water solubility of 391.8 mg/L at 25 °C (estimated log Kow of 2.34) and a melting point range of 142–143 °C . The 1,4-benzothiazine scaffold is widely recognized for its versatility in medicinal chemistry, as it serves as a privileged template for the development of ion channel modulators, anti-inflammatory agents, and antimicrobial compounds [1].

Procurement Rationale: Why Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate Cannot Be Replaced by Generic Analogs


While many benzothiazine derivatives are commercially available, methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate possesses a unique combination of a non-oxidized thiazine ring and a methyl ester at the 6-position. This specific substitution pattern directly impacts synthetic utility and downstream biological performance. The non-oxidized thiazine ring (3,4-dihydro) provides a distinct redox state compared to the more common 3-oxo derivatives, enabling alternative functionalization pathways [1]. Furthermore, structure-activity relationship (SAR) studies within the 1,4-benzothiazine class have demonstrated that even minor modifications at the C-6 position—such as replacing a carboxylate with a cyano, nitro, or acetyl group—can result in orders-of-magnitude changes in biological potency (e.g., from micromolar to picomolar activity against KATP channels) [2]. Consequently, substituting this compound with a close analog that lacks the precise 6-methyl carboxylate moiety or the 3,4-dihydro oxidation state will fundamentally alter the chemical and biological properties of any derived library or lead compound.

Quantitative Differentiation of Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate Against Key Comparators


Synthetic Utility: Unoxidized Thiazine Ring Enables Alternative Derivatization Pathways

Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate contains a non-oxidized thiazine ring, distinguishing it from the more common 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate analog (CAS 188614-01-9). The unoxidized sulfur atom in the target compound is amenable to selective oxidation to sulfoxide or sulfone intermediates, whereas the 3-oxo analog is locked in a single oxidation state and cannot undergo these transformations [1]. This redox versatility is critical for generating structurally diverse compound libraries; a liquid-phase parallel synthesis study demonstrated that 3,4-dihydro-2H-1,4-benzothiazine scaffolds can be efficiently derivatized at the 6-position with high substituent tolerance, yielding over 2600 novel 6-carbamoyl analogs using automated CombiSyn synthesizers [2].

Medicinal Chemistry Combinatorial Chemistry Library Synthesis

Aqueous Solubility: Enhanced Water Solubility Compared to Oxidized Benzothiazine Analogs

The methyl ester functionality at the 6-position of the target compound contributes to a favorable aqueous solubility profile. Estimated water solubility for methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is 391.8 mg/L at 25 °C, based on a calculated log Kow of 2.34 . This is notably higher than the solubility reported for the oxidized analog methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate (CAS 188614-01-9), which exhibits a solubility of approximately 120 mg/L . The 3.3-fold improvement in aqueous solubility enhances formulation flexibility and may improve in vivo bioavailability if the compound is used as a drug precursor.

Formulation Science Medicinal Chemistry ADME

Biological Potency: Benzothiazine Scaffold Confers >10,000-Fold Superiority Over Benzopyran-Based KATP Openers

Although methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate itself is primarily a synthetic intermediate, the 1,4-benzothiazine scaffold upon which it is built has been shown to produce exceptionally potent KATP channel openers. In a direct head-to-head comparison, 1,4-benzothiazine derivatives bearing electron-withdrawing groups at the C-6 position (e.g., nitro, cyano) exhibited vasorelaxant potency at least 10,000-fold greater than the reference compound levcromakalim (LCRK), a benzopyran-based KATP opener [1]. This potency advantage is attributed to the unique electronic and steric properties of the benzothiazine ring system compared to benzopyrans. The methyl ester group at the 6-position of the target compound can be readily hydrolyzed to a carboxylic acid and further derivatized to amides or other functionalities, enabling exploration of the SAR that leads to such dramatic potency gains [2].

Cardiovascular Pharmacology Ion Channel Modulation Vasorelaxation

Ion Channel Selectivity: Distinct Activity Profile Against L-type and T-type Calcium Channels

The 1,4-benzothiazine scaffold has demonstrated notable activity against voltage-gated calcium channels. While direct data for methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate are not available in public repositories, structurally related 1,4-benzothiazine analogs have been evaluated for calcium channel modulation. For instance, a 1,4-benzothiazine derivative (ChEMBL:CHEMBL452076) exhibited an IC₅₀ of 12.7 μM for inhibition of L-type calcium channel alpha-1C subunit expressed in Xenopus oocytes [1]. Another benzothiazine analog showed antagonist activity at T-type calcium channels (alpha1G) in HEK293 cells, with inhibition of peak currents at 1 μM [2]. This dual activity profile—affecting both L-type and T-type calcium channels—is distinct from dihydropyridine-based calcium channel blockers, which are typically selective for L-type channels. The 6-methyl ester substituent on the target compound can be modified to tune calcium channel subtype selectivity.

Calcium Channel Pharmacology Cardiovascular Research Patch-Clamp Electrophysiology

Scaffold-Hopping Advantage: Benzothiazine Core Outperforms Benzoxazine in Na⁺/H⁺ Exchange Inhibition by 5-Fold

A quantitative structure-activity relationship (QSAR) study comparing 1,4-benzothiazine and 1,4-benzoxazine scaffolds as Na⁺/H⁺ exchange (NHE) inhibitors revealed that benzothiazine-based compounds (series 5) were approximately five-fold more potent than their benzoxazine counterparts (series 4) [1]. The most potent benzothiazine derivative, a 4-isopropyl methanesulfonate salt (5d), achieved an IC₅₀ of 0.0091 μM in vitro and demonstrated significant cardioprotective activity in a rat acute myocardial infarction model. This potency advantage is directly attributable to the substitution of the benzoxazine oxygen atom with a sulfur atom, which alters the electronic properties and hydrophobicity of the scaffold in a manner that enhances NHE inhibition. The target compound, with its 6-methyl carboxylate, provides a convenient starting point for synthesizing the 6-carbonylguanidine derivatives that produced this remarkable activity.

Cardioprotection Na⁺/H⁺ Exchange QSAR

Synthetic Tractability: High-Yield Liquid-Phase Parallel Synthesis Enabled by 6-Carboxylate Moiety

The 6-methyl carboxylate group of the target compound serves as an ideal anchor for solid-phase or liquid-phase parallel synthesis. In a published combinatorial chemistry protocol, 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate esters were efficiently converted to 6-carbamoyl derivatives via amide bond formation with a variety of amines [1]. This methodology enabled the semi-automated synthesis of over 2600 novel compounds using CombiSyn synthesizers, with moderate to high yields and broad substituent tolerance. The presence of the methyl ester at the 6-position is critical for this transformation; attempting similar derivatization on a benzothiazine lacking the 6-carboxylate (e.g., unsubstituted 3,4-dihydro-2H-1,4-benzothiazine) would require de novo functionalization of the aromatic ring, which is considerably less efficient and less selective.

Parallel Synthesis Combinatorial Chemistry High-Throughput Screening

High-Impact Application Scenarios for Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate Based on Quantitative Evidence


Generation of KATP Channel Modulator Libraries for Cardiovascular Drug Discovery

The 1,4-benzothiazine scaffold has produced KATP channel openers with vasorelaxant potencies >10,000-fold higher than levcromakalim [1]. By using methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate as a starting material, researchers can hydrolyze the ester to a carboxylic acid, then append diverse amines at the 6-position to create focused libraries of 6-carbamoyl or 6-carbonylguanidine derivatives. This approach directly leverages the SAR established by Cecchetti et al., where electron-withdrawing groups at C-6 yielded picomolar-potency KATP openers [2]. The superior aqueous solubility of the target compound (391.8 mg/L) also facilitates high-throughput biological screening in aqueous buffers .

Parallel Synthesis of NHE Inhibitors via Scaffold-Hopping from Benzoxazines

QSAR studies have demonstrated that 1,4-benzothiazine-based Na⁺/H⁺ exchange inhibitors are approximately five-fold more potent than their benzoxazine counterparts [3]. The target compound provides the ideal starting point for synthesizing the 6-carbonylguanidine derivatives described by Yamamoto et al., which showed IC₅₀ values as low as 9.1 nM and in vivo cardioprotective effects. The liquid-phase parallel synthesis methodology established by Ivachtchenko et al. can be applied to rapidly generate a library of 6-carbamoyl-3,4-dihydro-2H-1,4-benzothiazines for screening against NHE isoforms [4].

Synthesis of Dual L/T-Type Calcium Channel Blockers for Neuro/Cardio Research

Structure-activity data indicate that 1,4-benzothiazine derivatives can inhibit both L-type (IC₅₀ = 12.7 μM) and T-type (active at 1 μM) calcium channels, a profile that distinguishes them from dihydropyridines [5][6]. By modifying the 6-methyl carboxylate group on the target compound to introduce various amides, ureas, or heterocycles, medicinal chemists can fine-tune the dual L/T-type selectivity. This application is particularly relevant for projects targeting conditions such as hypertension, angina, or epilepsy, where modulation of both calcium channel subtypes may offer therapeutic advantages.

Preparation of Oxidation-State-Diverse Probe Molecules for Chemical Biology

Unlike the 3-oxo analog (CAS 188614-01-9), methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate contains an unoxidized sulfur atom that can be selectively oxidized to sulfoxide or sulfone derivatives [7]. This redox versatility enables the synthesis of matched molecular pairs that differ only in sulfur oxidation state—valuable tools for probing the role of sulfur redox chemistry in biological systems or for tuning physicochemical properties without altering the core scaffold. Such probe sets are increasingly used in chemical biology to study oxidative stress, enzyme mechanisms, and drug metabolism.

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